(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 187218-03-7
VCID: VC20924778
InChI: InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m1./s1
SMILES: C1C(NCC2=CC=CC=C21)CC(=O)O.Cl
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol

(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride

CAS No.: 187218-03-7

Cat. No.: VC20924778

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride - 187218-03-7

Specification

CAS No. 187218-03-7
Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
IUPAC Name 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid;hydrochloride
Standard InChI InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m1./s1
Standard InChI Key SWYPWAIQEURSFY-HNCPQSOCSA-N
Isomeric SMILES C1[C@@H](NCC2=CC=CC=C21)CC(=O)O.Cl
SMILES C1C(NCC2=CC=CC=C21)CC(=O)O.Cl
Canonical SMILES C1C(NCC2=CC=CC=C21)CC(=O)O.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator